molecular formula C22H23N3O3S B11369005 5-(3,4-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11369005
M. Wt: 409.5 g/mol
InChI Key: CFQAZPDPADYMKF-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzothiophene core with an oxazole ring, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate oxazole precursor.

    Attachment of the 3,4-Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

    Formation of the Methylcarbamoyl Group: This can be introduced through a reaction with methyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core.

    Reduction: Reduction reactions can occur at the oxazole ring or the carbamoyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Material Science: The compound’s structural properties make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Research: It can be used as a probe to study various biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3,4-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H23N3O3S/c1-12-8-9-14(10-13(12)2)17-11-16(25-28-17)20(26)24-22-19(21(27)23-3)15-6-4-5-7-18(15)29-22/h8-11H,4-7H2,1-3H3,(H,23,27)(H,24,26)

InChI Key

CFQAZPDPADYMKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC)C

Origin of Product

United States

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